Cas no 1806964-11-3 (Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)

Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate
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- インチ: 1S/C10H10F2N2O4/c1-3-18-10(15)6-4-5(2)7(8(11)12)13-9(6)14(16)17/h4,8H,3H2,1-2H3
- InChIKey: SQFFBIXFWPGONW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=CC(C(=O)OCC)=C([N+](=O)[O-])N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 322
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 85
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018127-250mg |
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |
1806964-11-3 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029018127-1g |
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |
1806964-11-3 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
Alichem | A029018127-500mg |
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate |
1806964-11-3 | 95% | 500mg |
$1,668.15 | 2022-03-31 |
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate: A Comprehensive Overview
Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate is a complex organic compound with the CAS number 1806964-11-3. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry and pharmacology due to their unique structural and functional properties. The molecule consists of a pyridine ring substituted with a difluoromethyl group at position 2, a methyl group at position 3, a nitro group at position 6, and an ethyl ester group at position 5. These substituents contribute to the compound's chemical reactivity, stability, and potential applications in drug design and material science.
The synthesis of Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate involves multi-step organic reactions, including nucleophilic substitution, oxidation, and esterification processes. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring higher yields and better purity. The use of transition metal catalysts and microwave-assisted synthesis techniques has significantly improved the efficiency of its preparation, making it more accessible for research purposes.
One of the most intriguing aspects of this compound is its potential in pharmacology. The presence of a nitro group at position 6 imparts strong electron-withdrawing effects, which can influence the compound's interaction with biological systems. Recent studies have explored its role as a potential lead compound in anti-cancer drug development. Researchers have found that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. Furthermore, the difluoromethyl group at position 2 enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability in vivo.
In addition to its pharmacological applications, Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate has shown promise in materials science. Its rigid pyridine ring structure and electron-withdrawing substituents make it an ideal candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The compound's ability to act as an electron-deficient acceptor material has been exploited to enhance device performance, such as charge carrier mobility and emission efficiency.
The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the fate and behavior of chemicals like Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate in natural environments is crucial. Studies have shown that the compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in aquatic systems. However, further research is needed to assess its long-term effects on ecosystems and identify potential mitigation strategies.
In conclusion, Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate (CAS No: 1806964-11-3) is a versatile organic compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in pharmacology, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and behavior, this compound is poised to play an increasingly important role in both academic and industrial settings.
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